molecular formula C17H21N3O4 B2502496 N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide CAS No. 2201279-59-4

N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide

Cat. No.: B2502496
CAS No.: 2201279-59-4
M. Wt: 331.372
InChI Key: AJZIMRWJIMETSL-UHFFFAOYSA-N
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Description

N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide is a complex organic compound that features a piperazine ring substituted with a hydroxybenzoyl group and an oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones from hydroxy groups.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxybenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[4-(2-Hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide: shares structural similarities with other piperazine derivatives such as:

Uniqueness

  • The unique combination of the hydroxybenzoyl and oxopropyl groups in this compound provides distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

N-[3-[4-(2-hydroxybenzoyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-2-15(22)18-8-7-16(23)19-9-11-20(12-10-19)17(24)13-5-3-4-6-14(13)21/h2-6,21H,1,7-12H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZIMRWJIMETSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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